molecular formula C9H15NO2 B2801167 N-cyclopropyloxane-4-carboxamide CAS No. 950605-08-0

N-cyclopropyloxane-4-carboxamide

Cat. No.: B2801167
CAS No.: 950605-08-0
M. Wt: 169.224
InChI Key: SHPOGOCGSXROGY-UHFFFAOYSA-N
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Description

N-cyclopropyloxane-4-carboxamide is a chemical compound of interest in medicinal chemistry and drug discovery research. It integrates an oxane (tetrahydropyran) ring with a cyclopropane carboxamide group. The cyclopropane ring is a prominent structural feature in medicinal chemistry due to its unique properties . Its rigid, strained conformation and defined geometry can enhance a compound's binding affinity and selectivity for biological targets . Furthermore, incorporating a cyclopropane ring is a established strategy to improve metabolic stability and optimize the pharmacokinetic profiles of lead molecules . Compounds containing the cyclopropanecarboxamide subunit are valuable synthetic intermediates and have been utilized in the synthesis of various biologically active molecules . Research into analogous 1-phenylcyclopropanecarboxamide derivatives has demonstrated distinct effective inhibition on the proliferation of human cancer cell lines, highlighting the potential of this structural class in anticancer research . Similarly, recent studies on amide derivatives containing cyclopropane have shown promising in vitro antifungal activity, suggesting potential applications in developing new antimicrobial agents . The oxane ring system contributes to the molecule's three-dimensional structure and can influence its solubility and overall physicochemical properties. This combination of structural features makes this compound a versatile scaffold for constructing novel compounds for biological evaluation. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-cyclopropyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-9(10-8-1-2-8)7-3-5-12-6-4-7/h7-8H,1-6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPOGOCGSXROGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyloxane-4-carboxamide can be achieved through several methods. One common approach involves the reaction of tetrahydro-2H-pyran-4-carboxylic acid with cyclopropylamine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity starting materials, controlled reaction environments, and efficient purification techniques to obtain the desired product with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyloxane-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

N-cyclopropyloxane-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyloxane-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyloxane-4-carboxamide stands out due to its unique combination of a pyran ring and a cyclopropyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-cyclopropyloxane-4-carboxamide, and how can purity be maximized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling cyclopropane carboxylic acid derivatives with oxane-4-carboxamide precursors. Key steps include:

  • Amide bond formation : Use carbodiimide-based coupling reagents (e.g., EDC/HOBt) under inert conditions to minimize side reactions.
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for high-purity isolates .
  • Yield optimization : High-throughput screening of solvents (e.g., DMF, THF) and temperatures (e.g., 0–60°C) can improve reaction efficiency .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm cyclopropane ring integrity (e.g., characteristic δ 0.5–1.5 ppm for cyclopropyl protons) and amide bond formation (δ 6.5–8.5 ppm for NH) .
  • X-ray crystallography : Employ SHELXL for structure refinement, particularly to resolve stereochemistry and confirm oxane ring conformation .
  • Mass spectrometry : High-resolution ESI-MS in positive ion mode validates molecular weight and fragmentation patterns .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

  • Methodological Answer :

  • Thermal stability : Conduct thermogravimetric analysis (TGA) at 25–300°C to identify decomposition points.
  • pH stability : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC at 24/48-hour intervals .
  • Light sensitivity : Expose to UV-Vis light (254–365 nm) and track changes using UV-spectroscopy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Orthogonal assays : Validate activity using both cell-based (e.g., cytotoxicity assays) and target-specific (e.g., enzyme inhibition) models to rule out false positives .
  • Dose-response curves : Compare EC50_{50}/IC50_{50} values across studies; discrepancies may arise from assay conditions (e.g., serum concentration, incubation time) .
  • Metabolite profiling : Use LC-MS to identify active metabolites that might contribute to observed effects .

Q. What computational strategies are effective for structure-activity relationship (SAR) studies of this compound?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinases, GPCRs). Focus on the cyclopropane moiety’s role in binding affinity .
  • MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability of the oxane ring .
  • QSAR modeling : Train models on analogs (e.g., PubChem CID 40886864) to predict modifications enhancing solubility or potency .

Q. How can crystallographic data improve the design of analogs with enhanced pharmacological properties?

  • Methodological Answer :

  • Hirshfeld surface analysis : Map intermolecular interactions (e.g., hydrogen bonds, π-stacking) to identify regions for functionalization .
  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands to resolve challenging datasets, ensuring accurate bond-length/angle measurements .
  • Polymorph screening : Explore solvent-drop crystallization to isolate stable polymorphs with improved bioavailability .

Q. What protocols mitigate challenges in scaling up synthesis while maintaining stereochemical purity?

  • Methodological Answer :

  • Flow chemistry : Optimize residence time and pressure to prevent racemization during continuous amide coupling .
  • Chiral HPLC : Implement preparative chiral columns (e.g., Chiralpak IA/IB) for enantiomer separation at pilot scales .
  • In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates .

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting solubility data across studies?

  • Methodological Answer :

  • Solvent selection : Test solubility in DMSO (commonly used) vs. biorelevant media (e.g., FaSSIF/FeSSIF) to contextualize discrepancies .
  • Dynamic light scattering (DLS) : Check for aggregation phenomena that may falsely reduce apparent solubility .

Q. What statistical approaches are recommended for validating reproducibility in biological assays?

  • Methodological Answer :

  • Power analysis : Predefine sample sizes (n ≥ 3) to ensure statistical significance (α = 0.05, β = 0.2) .
  • Blinded replicates : Assign independent researchers to repeat key experiments to eliminate bias .

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